molecular formula C18H20O5 B1261711 erythro-Honokitriol

erythro-Honokitriol

Cat. No.: B1261711
M. Wt: 316.3 g/mol
InChI Key: LKYOLPWSGNGKSH-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erythro-Honokitriol is a biphenyl propenoid lignan first isolated from Lithocarpus pachylepis seeds and Magnolia species, such as Magnolia officinalis . Structurally, it features a 1,2-dihydroxypropane moiety with an erythro stereochemical configuration (adjacent hydroxyl groups on opposite sides of the carbon chain). This compound belongs to a broader class of lignans known for diverse bioactivities, including anti-inflammatory, neuroprotective, and enzyme-inhibitory effects . Its isolation alongside stereoisomers like threo-Honokitriol highlights the significance of stereochemistry in modulating biological activity .

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

(1R,2S)-1-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol

InChI

InChI=1S/C18H20O5/c1-2-3-12-8-11(4-6-15(12)20)14-9-13(5-7-16(14)21)18(23)17(22)10-19/h2,4-9,17-23H,1,3,10H2/t17-,18+/m0/s1

InChI Key

LKYOLPWSGNGKSH-ZWKOTPCHSA-N

Isomeric SMILES

C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)[C@H]([C@H](CO)O)O)O)O

Canonical SMILES

C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(C(CO)O)O)O)O

Synonyms

erythro-honokitriol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Erythro-Honokitriol is structurally and functionally related to several lignans and phenolic compounds. Below is a detailed comparison based on sources, stereochemistry, and bioactivity:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Source Stereochemistry/Key Features Bioactivity (IC₅₀ or Key Findings) References
This compound Lithocarpus pachylepis, Magnolia spp. Erythro configuration (1,2-diol groups) Moderate anti-inflammatory activity; AChE inhibition (IC₅₀: 6.0×10² nM)
Threo-Honokitriol Lithocarpus pachylepis, Magnolia spp. Threo configuration (1,2-diol groups) Higher AChE/BChE inhibition (IC₅₀: 72.7 nM); stronger neuroprotection
Magnatriol B Magnolia spp. Trihydroxy biphenyl structure Exceptional MAO-B inhibition (IC₅₀: 0.25 nM)
Honokiol Magnolia spp. Monomeric biphenol with allyl group Anti-inflammatory, anxiolytic; modulates GABA receptors
Balanophonin C Lithocarpus pachylepis New phenolic with methoxy and allyloxy groups Moderate anti-inflammatory activity

Key Findings

Stereochemical Influence: Erythro- and threo-Honokitriol are diastereomers differing in hydroxyl group orientation. The threo isomer exhibits 8-fold greater potency in acetylcholinesterase (AChE) inhibition than the erythro form, underscoring stereochemistry’s role in target binding . Both isomers show anti-inflammatory activity, but neither matches the MAO-B inhibitory potency of magnatriol B (IC₅₀: 0.25 nM), a structurally distinct lignan .

Structural Diversity and Bioactivity: Honokiol, a simpler biphenyl lignan, lacks diol groups but retains anti-inflammatory and neuroprotective properties via distinct mechanisms (e.g., GABA receptor modulation) . Balanophonin C, a newer phenolic from L. pachylepis, shares anti-inflammatory effects but lacks the diol motif critical for cholinesterase inhibition .

Sources and Isolation: this compound is co-isolated with threo-Honokitriol and other phenolics like vanillin and coniferaldehyde, suggesting shared biosynthetic pathways in L. pachylepis . Magnolia-derived lignans (e.g., magnatriol B) are more structurally complex and potent, likely due to additional hydroxyl/methoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
erythro-Honokitriol
Reactant of Route 2
erythro-Honokitriol

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